2-cyclohexyl-N-(4-ethoxyphenyl)acetamide
Overview
Description
2-cyclohexyl-N-(4-ethoxyphenyl)acetamide, also known as N-(4-ethoxyphenyl)cyclohexanecarboxamide, is a chemical compound that belongs to the class of amides. It is an off-white solid with a molecular formula of C16H23NO2 and a molecular weight of 261.36 g/mol. This compound has been of great interest to researchers due to its potential pharmacological properties.
Mechanism of Action
The exact mechanism of action of 2-cyclohexyl-2-cyclohexyl-N-(4-ethoxyphenyl)acetamide(4-ethoxyphenyl)acetamide is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, this compound may reduce inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that 2-cyclohexyl-2-cyclohexyl-N-(4-ethoxyphenyl)acetamide(4-ethoxyphenyl)acetamide has anti-inflammatory and analgesic effects in animal models. It has been shown to reduce inflammation and pain in a rat model of arthritis. Additionally, it has been shown to reduce pain in a mouse model of neuropathic pain.
Advantages and Limitations for Lab Experiments
One advantage of using 2-cyclohexyl-2-cyclohexyl-N-(4-ethoxyphenyl)acetamide(4-ethoxyphenyl)acetamide in lab experiments is its potential as an anti-inflammatory and analgesic agent. This compound may be useful in studying the mechanisms of inflammation and pain, as well as in developing new drugs for these conditions. One limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several potential future directions for research on 2-cyclohexyl-2-cyclohexyl-N-(4-ethoxyphenyl)acetamide(4-ethoxyphenyl)acetamide. One direction is to further investigate its mechanism of action and potential side effects in animal models and human trials. Another direction is to explore its potential as a treatment for other conditions, such as cancer and neurodegenerative diseases. Additionally, research could focus on developing new derivatives of this compound with improved pharmacological properties.
Scientific Research Applications
2-cyclohexyl-2-cyclohexyl-N-(4-ethoxyphenyl)acetamide(4-ethoxyphenyl)acetamide has been studied for its potential pharmacological properties, particularly as an analgesic and anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro, indicating its potential as an anti-inflammatory drug.
properties
IUPAC Name |
2-cyclohexyl-N-(4-ethoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-2-19-15-10-8-14(9-11-15)17-16(18)12-13-6-4-3-5-7-13/h8-11,13H,2-7,12H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEDZTZCVHPYTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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